molecular formula C15H23Cl B3037003 1-(Chloromethyl)-4-octylbenzene CAS No. 40016-26-0

1-(Chloromethyl)-4-octylbenzene

Cat. No.: B3037003
CAS No.: 40016-26-0
M. Wt: 238.79 g/mol
InChI Key: ZVHWQQPJHLSYKL-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-octylbenzene is an aromatic compound featuring a chloromethyl (-CH2Cl) group and a linear octyl (-C8H17) substituent at the para positions of a benzene ring.

Properties

IUPAC Name

1-(chloromethyl)-4-octylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23Cl/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHWQQPJHLSYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303754
Record name 1-(Chloromethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40016-26-0
Record name 1-(Chloromethyl)-4-octylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40016-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-4-octylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-octylbenzene can be synthesized through the chloromethylation of 4-octylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is emphasized to minimize waste and environmental impact .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-octylbenzene primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the benzene ring significantly influences physical properties and reactivity. Key analogs include:

Compound Substituent Molecular Formula Key Properties/Applications References
1-(Chloromethyl)-4-octylbenzene -CH2Cl, -C8H17 C15H23Cl Hydrophobic; potential surfactant applications N/A (target)
1-(Chloromethyl)-4-methylbenzene -CH2Cl, -CH3 C8H9Cl Shorter alkyl chain; higher volatility
1-(Chloromethyl)-4-nitrobenzene -CH2Cl, -NO2 C7H6ClNO2 Electron-withdrawing nitro group; explosive/pharmaceutical uses
1-(tert-Butyl)-4-(chloromethyl)benzene -CH2Cl, -C(CH3)3 C11H15Cl Branched alkyl; steric hindrance affects reactivity
1-(Chloromethyl)-3,5-dimethylbenzene -CH2Cl, -CH3 (meta) C9H11Cl Meta-substitution alters electronic environment

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., octyl) reduce volatility and increase hydrophobicity compared to methyl or tert-butyl groups .
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO2) deactivate the benzene ring, directing electrophilic substitution reactions meta, while alkyl groups activate the ring ortho/para .
  • Steric Effects : Bulky substituents like tert-butyl hinder reactions at the chloromethyl group, whereas linear octyl chains may facilitate micelle formation in surfactants .

NMR Spectral Comparisons

1H and 13C NMR data for 1-(chloromethyl)-3,5-dimethylbenzene (Table 1) illustrate substituent effects on chemical shifts, which can be extrapolated to predict trends in this compound:

Table 1 : NMR Data for 1-(Chloromethyl)-3,5-dimethylbenzene

Proton/Group 1H Shift (ppm) 13C Shift (ppm)
Arene CH (2H, s) 6.75 127.4
Arene CH (1H, s) 6.68 130.7
CH2Cl (s) 4.15 46.97
Benzylic CH3 (s) 2.04 21.65

Comparison with this compound :

  • The octyl chain’s electron-donating effect would upshift arene proton signals slightly compared to the meta-dimethyl analog.
  • The CH2Cl group in the target compound may resonate near 4.15 ppm, similar to the analog, but splitting patterns could differ due to reduced symmetry.

Challenges for this compound :

  • The long octyl chain may require optimized conditions (e.g., longer reaction times or polar solvents) to overcome steric hindrance during chloromethylation.

Reactivity in Further Functionalization

The chloromethyl group is a versatile handle for nucleophilic substitution (e.g., forming amines, thiols) or cross-coupling reactions. Examples from evidence:

  • Antibody-Drug Conjugates : Chloromethyl groups in CBI dimers are used to link drugs to antibodies via cleavable linkers .
  • Phosphonate Synthesis : Chloromethyl benzene derivatives react with dimethyl phosphite to form P-N compounds in 60–96% yields .

Unique Potential for this compound:

  • The octyl chain could stabilize micellar structures in aqueous media, enabling applications in drug delivery or catalysis.

Industrial and Pharmaceutical Uses

  • Surfactants : Long alkyl chains enhance surface activity, making the compound suitable for detergents or emulsifiers.
  • Polymer Additives : Chloromethyl groups can initiate polymerization or serve as cross-linking agents.
  • Pharmaceutical Intermediates : Analogs like 1-(chloromethyl)-4-nitrobenzene are precursors to bioactive molecules .

Mitigation Strategies :

  • Use protective equipment and ensure proper ventilation during synthesis.
  • Substitute with less toxic analogs (e.g., methoxy or ethoxy derivatives) where possible.

Biological Activity

Overview of 1-(Chloromethyl)-4-octylbenzene

This compound, also known as octyl chlorobenzene, is an organic compound characterized by a chloromethyl group attached to a benzene ring with an octyl substituent. This compound belongs to the class of alkylbenzenes and is often studied for its potential biological activities, particularly in the context of its interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with cellular components. Compounds with similar structures can act as:

  • Antimicrobial Agents : Some alkylbenzenes exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.
  • Endocrine Disruptors : Chlorinated compounds may mimic or block hormones, leading to potential endocrine disruption in organisms.
  • Cytotoxic Agents : Certain derivatives can induce apoptosis in cancer cells by interacting with cellular signaling pathways.

Pharmacological Properties

Research into similar compounds has shown various pharmacological properties:

  • Antioxidant Activity : Compounds with alkyl chains can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Some alkylbenzenes have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Toxicological Considerations

The toxicity profile of this compound is important for understanding its safety and efficacy:

  • Acute Toxicity : Chlorinated compounds can exhibit acute toxicity in certain animal models, necessitating careful evaluation in toxicological studies.
  • Chronic Exposure Risks : Long-term exposure to chlorinated organic compounds has been associated with various health risks, including carcinogenicity and reproductive toxicity.

Case Studies

  • Antimicrobial Activity : A study examining the antimicrobial effects of chlorinated benzenes found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption.
  • Endocrine Disruption : Research has indicated that chlorinated alkylbenzenes can bind to estrogen receptors, potentially leading to reproductive health issues in wildlife and humans.

Data Table of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialDisrupts microbial membranes
Endocrine DisruptionMimics/block hormones
CytotoxicInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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